molecular formula C6H15N4O3P B15045167 2,2'-(Ethylphosphoryl)diacetohydrazide

2,2'-(Ethylphosphoryl)diacetohydrazide

Cat. No.: B15045167
M. Wt: 222.18 g/mol
InChI Key: YAZABTQTQPUVSG-UHFFFAOYSA-N
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Description

2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes hydrazine, carbonyl, and phosphoryl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE typically involves the reaction of ethyl hydrazinecarboxylate with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine and phosphoryl groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways to exert its effects, such as inducing apoptosis in cancer cells or inhibiting microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE is unique due to its combination of hydrazine, carbonyl, and phosphoryl groups, which provide a versatile platform for various chemical reactions and applications

Properties

Molecular Formula

C6H15N4O3P

Molecular Weight

222.18 g/mol

IUPAC Name

2-[ethyl-(2-hydrazinyl-2-oxoethyl)phosphoryl]acetohydrazide

InChI

InChI=1S/C6H15N4O3P/c1-2-14(13,3-5(11)9-7)4-6(12)10-8/h2-4,7-8H2,1H3,(H,9,11)(H,10,12)

InChI Key

YAZABTQTQPUVSG-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC(=O)NN)CC(=O)NN

Origin of Product

United States

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